7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, exhibiting activities such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects .
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinoline derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
Quinoline derivatives, which share a similar structure, have been reported to interact with their targets through various mechanisms, including inhibition of key enzymes, interference with dna replication, and disruption of cell membrane functions .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in microbial growth and proliferation .
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, anticancer, and antifungal effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, can be achieved through various methods. Some classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline compounds .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines . Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with different properties .
Scientific Research Applications
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid has numerous scientific research applications due to its versatile chemical structure and biological activities. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential antimicrobial, anticancer, and antiviral properties . The compound’s ability to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase makes it a valuable candidate for developing new antibiotics . Additionally, its anti-inflammatory and antioxidant effects are explored for therapeutic applications in treating various diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid include other quinoline derivatives such as 8-hydroxyquinoline, 2-chloro-3-formylquinoline, and 7-[3-aminomethyl-4-substituted pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid dimesylate .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chloro and methyl groups on the quinoline ring enhances its antimicrobial activity and makes it a promising candidate for further drug development .
Properties
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-14(20)7-6-13-15(18(22)23)10(2)16(21-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVUXLKHKKUIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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